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Compound of Interest

Compound Name: Potassium diacetate

Cat. No.: B3052579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
diacetate, also known as potassium hydrogen diacetate (KH(CH₃COO)₂). The information

presented is curated for researchers and professionals in the fields of crystallography, materials

science, and pharmaceutical development, offering detailed structural data and procedural

insights.

Introduction
Potassium diacetate is an acid salt composed of a potassium cation and a hydrogen-bonded

diacetate anion. Its structure is of significant interest as it represents a classic example of a

Type B acid salt, where the acetic acid and acetate components are crystallographically

distinct. These entities are linked by a short, unsymmetrical hydrogen bond. Understanding the

precise atomic arrangement within the crystal lattice is crucial for applications in catalysis, as a

food preservative (E261), and in the development of new materials.

Crystallographic Data
The crystal structure of potassium diacetate was determined by X-ray analysis. The key

crystallographic data are summarized in the tables below.[1]

Crystal Data and Structure Refinement
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Parameter Value

Chemical Formula C₄H₇KO₄

Formula Weight 158.19 g/mol

Crystal System Monoclinic

Space Group P2₁/n

Molecules per Unit Cell (Z) 4

Final R-factor 0.106 for 849 data

Unit Cell Parameters
Parameter Value (Å)

a 4.085

b 23.84

c 7.226

β 97.4°

Molecular Geometry
The defining feature of the potassium diacetate crystal structure is the diacetate anion, which

consists of an acetic acid molecule and an acetate anion linked by a strong hydrogen bond.

The O···O distance in this hydrogen bond is reported to be 2.476(8) Å.[1] While the full, detailed

bond lengths and angles from the original study are not available in the abstract, typical values

for acetate and acetic acid are provided below for comparative purposes.

Typical Bond Lengths and Angles

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3052579?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720000832
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond/Angle Typical Value (Å or °) Description

C=O (in COOH) ~1.20 Å
Double bond in the carboxylic

acid group.

C-O (in COOH) ~1.34 Å
Single bond in the carboxylic

acid group.

C-O (in COO⁻) ~1.26 Å
Delocalized bonds in the

carboxylate anion.[2]

C-C ~1.52 Å
Single bond between the

carbon atoms.

O-C=O (in COOH) ~120°
Angle within the carboxylic

acid group.

O-C-O (in COO⁻) ~120°
Angle within the carboxylate

anion.

Experimental Protocols
The crystal structure of potassium diacetate was elucidated using single-crystal X-ray

diffraction. The following outlines the probable experimental workflow based on the available

information and standard crystallographic practices of the era.

Synthesis and Crystallization
Single crystals of potassium diacetate suitable for X-ray analysis can be grown from an

aqueous solution containing equimolar amounts of potassium acetate and acetic acid. Slow

evaporation of the solvent at room temperature is a common method for obtaining high-quality

crystals.

Generalized Protocol:

Prepare a saturated aqueous solution of potassium acetate.

Add an equimolar amount of glacial acetic acid to the solution.

Stir the solution until all components are fully dissolved.
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Filter the solution to remove any impurities.

Allow the solution to stand undisturbed in a loosely covered container to permit slow

evaporation of the water.

Harvest the resulting single crystals.

X-ray Diffraction Data Collection
The original study utilized X-ray analysis to determine the structure.[1] A typical procedure for

data collection on a single-crystal X-ray diffractometer would involve the following steps:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is

recorded as the crystal is rotated. Data is collected over a range of angles to ensure a

complete dataset.

Instrumentation: While the specific instrument used in the original study is not detailed, four-

circle diffractometers were common during that period.

Structure Solution and Refinement
The structure was solved using the heavy-atom method.[1] This method is particularly useful

when a heavy atom (in this case, potassium) is present in the crystal structure.

Structure Solution: The positions of the heavy atoms (potassium) are determined from the

Patterson function, which is calculated from the measured diffraction intensities. The phases

of the structure factors are then estimated from the contributions of the heavy atoms.

Structure Refinement: An initial model of the crystal structure is refined using a least-squares

method. In the case of potassium diacetate, anisotropic least-squares analysis was

employed, which allows for the thermal motion of each atom to be modeled as an ellipsoid.

[1] The refinement process continues until the calculated diffraction pattern shows the best

possible agreement with the experimental data, as indicated by a low R-factor.

Visualization of the Crystallographic Workflow
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The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction

analysis.
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Caption: Workflow for single-crystal X-ray structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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